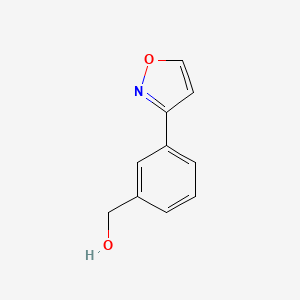
(R)-3-Amino-6-fluoro-2,3-dihydro-1H-inden-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Amino-6-fluoro-2,3-dihydro-1H-inden-5-ol is a chiral compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, a fluorine atom, and a hydroxyl group attached to an indene backbone. Its chiral nature makes it particularly interesting for applications in asymmetric synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-6-fluoro-2,3-dihydro-1H-inden-5-ol typically involves several steps, starting from commercially available precursors. One common method involves the reduction of a ketone precursor using imine reductases, which can produce the desired chiral amine with high enantiomeric excess . The reaction conditions often include an aqueous medium and mild temperatures to ensure high yields and selectivity.
Industrial Production Methods: In an industrial setting, the production of ®-3-Amino-6-fluoro-2,3-dihydro-1H-inden-5-ol may involve large-scale catalytic processes. These processes are designed to maximize efficiency and minimize waste, often utilizing continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: ®-3-Amino-6-fluoro-2,3-dihydro-1H-inden-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce a primary amine.
Scientific Research Applications
®-3-Amino-6-fluoro-2,3-dihydro-1H-inden-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric catalysis.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-3-Amino-6-fluoro-2,3-dihydro-1H-inden-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
(S)-3-Amino-6-fluoro-2,3-dihydro-1H-inden-5-ol: The enantiomer of the compound, which may have different biological activities and properties.
3-Amino-6-fluoro-1H-indene: A structurally similar compound lacking the hydroxyl group, which may affect its reactivity and applications.
6-Fluoro-2,3-dihydro-1H-inden-5-ol: A related compound without the amino group, which may influence its chemical behavior and uses.
Uniqueness: ®-3-Amino-6-fluoro-2,3-dihydro-1H-inden-5-ol is unique due to its combination of functional groups and chiral center, which confer specific reactivity and selectivity in various chemical and biological contexts. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H10FNO |
|---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
(3R)-3-amino-6-fluoro-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C9H10FNO/c10-7-3-5-1-2-8(11)6(5)4-9(7)12/h3-4,8,12H,1-2,11H2/t8-/m1/s1 |
InChI Key |
JDUYLKAKNNDMQX-MRVPVSSYSA-N |
Isomeric SMILES |
C1CC2=CC(=C(C=C2[C@@H]1N)O)F |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1N)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


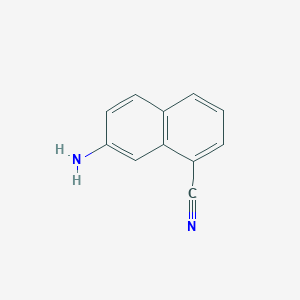

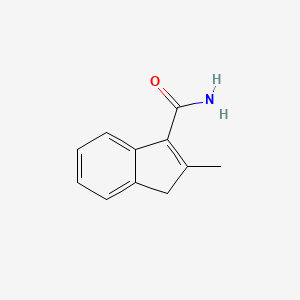

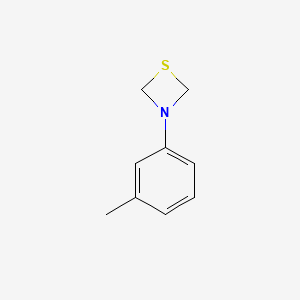

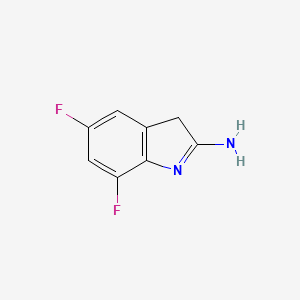
![4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11916574.png)
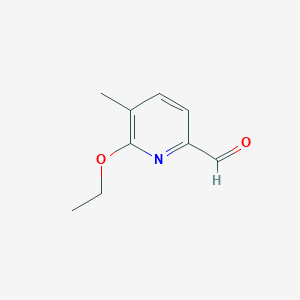
![(5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)methanamine](/img/structure/B11916581.png)
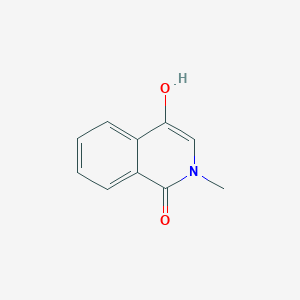
![3-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11916593.png)

